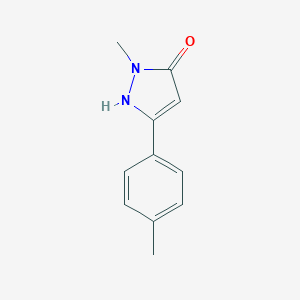

1-Methyl-3-p-tolyl-1h-pyrazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

199587-25-2 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23g/mol |

IUPAC Name |

2-methyl-5-(4-methylphenyl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C11H12N2O/c1-8-3-5-9(6-4-8)10-7-11(14)13(2)12-10/h3-7,12H,1-2H3 |

InChI Key |

BSLICBVVXRELHJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC(=O)N(N2)C |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)N(N2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol

This whitepaper provides a comprehensive overview of the chemical synthesis of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, a substituted pyrazolone derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Pyrazolones are a class of heterocyclic compounds that form the core structure of many pharmaceuticals and dyes. Their synthesis has been a subject of interest for over a century, with the Knorr pyrazolone synthesis being a foundational method. This compound is a specific derivative with potential applications in medicinal chemistry and materials science. This guide will detail a probable synthetic route, present relevant data in a structured format, and provide a detailed experimental protocol.

Synthetic Pathway

The most common and efficient method for synthesizing pyrazolones is the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[1] For the synthesis of this compound, a two-step approach is proposed. The first step involves the synthesis of the pyrazolone core by reacting p-tolylhydrazine with ethyl acetoacetate. The subsequent step is the N-methylation of the resulting pyrazolone.

A logical workflow for the synthesis is depicted below:

References

Technical Guide on the Physicochemical Properties of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol and Related Analogues

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific compound 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol is limited in publicly accessible literature. This guide provides a comprehensive overview of its predicted properties and presents experimentally determined data for structurally similar pyrazolone analogues to serve as a valuable reference for research and development.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents renowned for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The compound this compound belongs to the pyrazolone family, a class of heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms.[4] Understanding the physicochemical properties of this scaffold is critical for drug design, formulation development, and predicting its behavior in biological systems.

This technical guide summarizes the available physicochemical data for close structural analogues of this compound, outlines general experimental protocols for synthesis and characterization, and provides visual workflows to guide laboratory practices.

Physicochemical Properties of Related Pyrazolone Derivatives

Quantitative data for direct analogues are summarized below. These values provide a baseline for estimating the properties of this compound.

| Property | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | 3-Methyl-1H-pyrazol-5-ol | 1-(4'-tolyl)-3-methyl-5-pyrazolone |

| Molecular Formula | C₁₀H₁₀N₂O[5] | C₄H₆N₂O[6] | C₁₁H₁₂N₂O |

| Molecular Weight | 174.20 g/mol [5] | 98.1 g/mol [6] | 188.23 g/mol |

| Melting Point | 130 °C[5] | 220-224 °C[6] | 134 °C[7] |

| Boiling Point | Not available | 183.6°C (rough estimate)[6] | Not available |

| Solubility | Not available | Slightly soluble in ethanol[6] | Not available |

| Appearance | Solid[5] | Pale yellow powder[6] | White with yellowish tone[7] |

| pKa | Data available[5] | Not specified | Not available |

Experimental Protocols

The synthesis and characterization of pyrazolone derivatives typically follow established organic chemistry methodologies.

General Synthesis of Pyrazolone Derivatives

The most common route for synthesizing 1,3-disubstituted-1H-pyrazol-5-ol derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a substituted hydrazine.[8]

Protocol: Synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone [7]

-

Diazotization of p-toluidine: p-toluidine is diazotized to form a p-tolyldiazonium chloride solution.

-

Reduction: The p-tolyldiazonium chloride is reduced using a sulfite-bisulfite mixture (prepared from sodium or ammonium bisulfite and ammonia water) at a pH of 5.8-7.0 to yield p-tolylhydrazine.[7]

-

Condensation: The resulting p-tolylhydrazine is condensed with an acetoacetic acid amide at a controlled pH of 1.9-2.5.[7] The molar ratio of p-tolylhydrazine to the acetoacetic acid amide is maintained between 1:1 and 1:1.1.[7]

-

Isolation and Purification: The reaction mixture is cooled, often in an ice bath, to precipitate the product. The solid is collected via filtration, washed with a cold solvent (e.g., water or ethanol) to remove impurities, and dried.[9] Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the pure compound.[4][9]

General Characterization Methods

The structural identity and purity of the synthesized compound are confirmed using a suite of spectroscopic and analytical techniques.[10][11]

-

Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.[12]

-

Melting Point Determination: The melting point is measured and compared to literature values for known compounds to confirm identity and purity.[12]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule, such as C=O, C=N, and N-H or O-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the number of protons and carbons in different chemical environments.[13]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and obtain information about its fragmentation pattern, further confirming its identity.[14]

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is compared with the theoretical values calculated from the molecular formula.[4]

Mandatory Visualizations

The following diagrams illustrate generalized workflows for the synthesis and characterization of pyrazolone derivatives.

Caption: Generalized workflow for the synthesis and purification of pyrazolone derivatives.

Caption: Standard workflow for the analytical characterization of a synthesized compound.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity : Oriental Journal of Chemistry [orientjchem.org]

- 10. ijmr.net.in [ijmr.net.in]

- 11. askpharmacy.net [askpharmacy.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

1-Methyl-3-p-tolyl-1h-pyrazol-5-ol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, a heterocyclic organic compound with significant potential in various scientific and industrial applications. This document details its chemical identifiers, physical properties, a comprehensive synthesis protocol, and an exploration of its biological activities.

Chemical Identifiers and Physical Properties

This compound, also known by its tautomeric form 3-Methyl-1-p-tolyl-5-pyrazolone, is a pyrazolone derivative. Its chemical identity and key physical properties are summarized in the tables below.

| Identifier Type | Value |

| CAS Number | 86-92-0 |

| IUPAC Name | 5-methyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one |

| Synonyms | 1-(4-tolyl)-3-methyl-5-pyrazolone, 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, p-Toluyl methyl pyrazolone, 3-methyl-1-p-tolyl-pyrazolin-5-one |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Canonical SMILES | CC1=CC(=O)N(N1)C2=CC=C(C=C2)C |

| InChI Key | IOQOLGUXWSBWHR-UHFFFAOYSA-N |

| Physical Property | Value | Source |

| Appearance | White to yellowish crystalline powder | [1] |

| Melting Point | 134-142 °C | [1] |

| Purity | ≥ 99% (Assay) | [1] |

Experimental Protocols

Synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone

A detailed method for the synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone is outlined in Russian patent RU2075476C1. The synthesis is a multi-step process involving the diazotization of p-toluidine, followed by reduction and condensation reactions.

Step 1: Diazotization of p-Toluidine

-

In a suitable reaction vessel, dissolve p-toluidine in an aqueous solution of hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the temperature below 10 °C to form the p-tolyldiazonium chloride solution.

Step 2: Reduction of p-Tolyldiazonium Chloride

-

Prepare a sulfite-bisulfite reducing mixture from sodium (or ammonium) bisulfite and ammonia water.

-

Add the p-tolyldiazonium chloride solution to the reducing mixture while controlling the pH between 5.8 and 7.0.

-

The molar ratio of bisulfite to p-tolyldiazonium chloride should be maintained at approximately 2.49:1.

-

This reaction yields p-tolylhydrazine sulfonate.

Step 3: Hydrolysis and Condensation

-

Hydrolyze the p-tolylhydrazine sulfonate to obtain a solution of p-tolylhydrazine hydrochloride.

-

Neutralize the resulting solution to a pH of 1.9-2.5.

-

Condense the p-tolylhydrazine with acetoacetic acid amide. The molar ratio of p-tolylhydrazine to acetoacetic acid amide should be in the range of 1:1 to 1:1.1.

-

The reaction yields the final product, 1-(4'-tolyl)-3-methyl-5-pyrazolone, which can be further purified by recrystallization.[2]

Biological Activity and Potential Applications

Pyrazolone derivatives, including this compound, have garnered significant interest due to their diverse biological activities. While specific quantitative data for this exact compound is limited in publicly available literature, the pyrazolone scaffold is a well-established pharmacophore.

Antioxidant Activity:

Pyrazolone derivatives are recognized for their antioxidant properties. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigating oxidative stress. This mechanism is crucial in the prevention of cellular damage implicated in a range of diseases. The antioxidant capacity of pyrazolone analogs has been demonstrated in various studies, with some exhibiting potent activity.

Anti-inflammatory Activity:

Several pyrazolone derivatives have been investigated for their anti-inflammatory effects. The proposed mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. This makes them attractive candidates for the development of novel anti-inflammatory drugs. Derivatives of 3-methyl-pyrazolone have shown significant analgesic and anti-inflammatory activities in preclinical studies.

Other Applications:

Beyond its potential therapeutic uses, 1-(4'-Tolyl)-3-methyl-5-pyrazolone serves as a crucial intermediate in the synthesis of various organic compounds. It is notably used as a coupling component in the manufacturing of pigments, such as C.I. Pigment Red 34 and C.I. Pigment Red 37.[3]

Visualizations

Synthesis Workflow of 1-(4'-tolyl)-3-methyl-5-pyrazolone

Caption: Synthetic pathway for 1-(4'-tolyl)-3-methyl-5-pyrazolone.

Logical Relationship of Pyrazolone's Antioxidant Action

Caption: General mechanism of radical scavenging by pyrazolone derivatives.

References

- 1. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one(86-92-0) 1H NMR spectrum [chemicalbook.com]

- 2. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Synthetic Account of 3-Methyl Pyrazolone as Anti-Inflammatory Agent | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

Spectroscopic and Structural Elucidation of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-3-p-tolyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole class, which is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. The structural elucidation of such novel compounds is fundamental for understanding their chemical properties and potential therapeutic applications. This technical guide outlines the expected spectroscopic characteristics (NMR, IR, MS) of this compound and provides standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of analogous compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.35 | Singlet | 3H | Ar-CH₃ |

| ~3.60 | Singlet | 3H | N-CH₃ |

| ~5.50 | Singlet | 1H | C4-H |

| ~7.20 | Doublet | 2H | Ar-H (ortho to CH₃) |

| ~7.60 | Doublet | 2H | Ar-H (meta to CH₃) |

| ~10.5 | Broad Singlet | 1H | OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~21.0 | Ar-CH₃ |

| ~35.0 | N-CH₃ |

| ~90.0 | C4 |

| ~125.0 | Ar-C (ortho to CH₃) |

| ~129.0 | Ar-C (meta to CH₃) |

| ~130.0 | Ar-C (ipso to CH₃) |

| ~138.0 | Ar-C (ipso to pyrazole) |

| ~150.0 | C3 |

| ~160.0 | C5 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Strong | C=N stretch (pyrazole ring) |

| ~1580 | Strong | C=C stretch (aromatic ring) |

| ~1500 | Strong | C=C stretch (pyrazole ring) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| ~202 | [M]⁺ (Molecular Ion) |

| ~187 | [M - CH₃]⁺ |

| ~105 | [p-tolyl]⁺ |

| ~91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR, followed by Fourier transformation. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The spectrum is baseline corrected and the peak positions are identified.

Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in methanol at a concentration of approximately 1 mg/mL.

-

Acquisition:

-

Ionization Mode: ESI positive

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel compound like this compound using the described spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide on the Crystal Structure of Pyrazole Derivatives: A Case Study of a p-Tolyl Substituted Pyrazolone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystallographic analysis of pyrazole derivatives, with a specific focus on a p-tolyl substituted pyrazolone as a case study. The methodologies and data presentation are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. Understanding their three-dimensional structure at an atomic level is crucial for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the most definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide will detail the synthesis, crystallographic analysis, and structural features of a representative p-tolyl substituted pyrazolone.

Experimental Protocols

The following sections describe the general experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of pyrazole derivatives, based on established methods.

2.1 Synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone

A common route for the synthesis of 1-aryl-3-methyl-5-pyrazolones involves the condensation of an arylhydrazine with an acetoacetic acid derivative.[1]

-

Step 1: Diazotization of p-toluidine: p-Toluidine is diazotized using a solution of sodium nitrite in the presence of a mineral acid at a low temperature (typically 0-5 °C).

-

Step 2: Reduction to p-tolylhydrazine: The resulting diazonium salt is then reduced to p-tolylhydrazine. A common reducing agent for this step is a sulfite-bisulfite mixture. The reaction conditions, such as pH and molar ratios, are carefully controlled to optimize the yield.[1]

-

Step 3: Condensation with Acetoacetic Acid Ester/Amide: The synthesized p-tolylhydrazine is condensed with an acetoacetic acid derivative, such as ethyl acetoacetate or acetoacetic acid amide. This reaction is typically carried out in a suitable solvent and may be catalyzed by acid or base, leading to the formation of the pyrazolone ring.[1]

-

Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain crystals suitable for single-crystal X-ray diffraction.[2]

2.2 Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Data Collection: A suitable single crystal is mounted on the diffractometer. The data is collected at a specific temperature, often 293 K, using monochromatic radiation (e.g., Mo Kα or Cu Kα).[2][3] The diffractometer collects a series of diffraction patterns at different crystal orientations.

-

Data Reduction: The collected raw data is processed to correct for various factors, including background noise, Lorentz factor, and polarization. An absorption correction is also applied to account for the absorption of X-rays by the crystal.[3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.[3]

Crystallographic Data

The following table summarizes the crystallographic data for a representative p-tolyl substituted pyrazolone derivative, --INVALID-LINK--methanone.[3]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅ClN₂O₂ |

| Formula Weight | 326.77 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1469 (5) |

| b (Å) | 12.0773 (12) |

| c (Å) | 13.0892 (11) |

| α (°) | 87.247 (7) |

| β (°) | 84.396 (7) |

| γ (°) | 79.024 (9) |

| Volume (ų) | 794.57 (13) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.364 |

| Absorption Coefficient (mm⁻¹) | 0.25 |

| F(000) | 340 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.20 |

| Theta range for data collection (°) | 2.5 to 26.0 |

| Reflections collected | 5633 |

| Independent reflections | 3099 [R(int) = 0.041] |

| Final R indices [I>2sigma(I)] | R1 = 0.062, wR2 = 0.164 |

| R indices (all data) | R1 = 0.131, wR2 = 0.198 |

| Goodness-of-fit on F² | 1.00 |

Data obtained from the crystallographic study of --INVALID-LINK--methanone.[3]

Structural Analysis and Visualization

The crystal structure of --INVALID-LINK--methanone reveals several key features. The molecule consists of a central pyrazole ring, a chlorobenzene ring, and a p-tolyl ring. The dihedral angle between the pyrazole ring and the chlorobenzene ring is 17.68 (10)°, while the dihedral angle between the pyrazole ring and the p-tolyl ring is 51.26 (12)°.[3] An intramolecular O—H···O hydrogen bond is observed, which contributes to the stability of the molecular conformation.[3]

The following diagram illustrates the general workflow from the synthesis of a pyrazole derivative to its structural elucidation.

Caption: A flowchart outlining the key stages from chemical synthesis to the final structural analysis of a pyrazole derivative.

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystallographic analysis of p-tolyl substituted pyrazolone derivatives. The presented experimental protocols and crystallographic data, based on a representative example, offer a practical framework for researchers working with this important class of compounds. The elucidated crystal structure provides valuable insights into the molecular geometry and intermolecular interactions, which are essential for understanding their chemical and biological properties and for the development of new pyrazole-based therapeutic agents and materials.

References

An In-depth Technical Guide on the Solubility of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and a clear structure for data presentation, enabling researchers to generate and present their own findings in a standardized format.

Introduction

This compound belongs to the pyrazolone class of heterocyclic compounds, which are known for their diverse pharmacological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility of this compound in various solvents is therefore a fundamental step in its preclinical development.

This guide outlines the standardized methodologies for determining the equilibrium solubility of this compound. The presented protocols are based on widely accepted techniques in the pharmaceutical industry, such as the shake-flask method, which is considered the gold standard for solubility measurement.

Data Presentation: A Framework for Your Results

To ensure clarity and comparability of solubility data, it is recommended to present the results in a structured tabular format. The following table is a template that researchers can use to report their experimentally determined solubility values for this compound in a variety of solvents at different temperatures.

Note: The data presented in the table below is illustrative and intended to serve as a template. Actual experimental values should be substituted.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | 0.15 | 7.42 x 10⁻⁴ | HPLC |

| Ethanol | 25 | 15.2 | 7.52 x 10⁻² | HPLC |

| Methanol | 25 | 10.8 | 5.34 x 10⁻² | HPLC |

| Acetone | 25 | 25.5 | 1.26 x 10⁻¹ | HPLC |

| Dichloromethane | 25 | 30.1 | 1.49 x 10⁻¹ | HPLC |

| Phosphate Buffer (pH 7.4) | 37 | 0.25 | 1.24 x 10⁻³ | UV/Vis Spec |

| 0.1 N HCl | 37 | 0.10 | 4.95 x 10⁻⁴ | UV/Vis Spec |

| 0.1 N NaOH | 37 | 5.50 | 2.72 x 10⁻² | UV/Vis Spec |

Experimental Protocols

The following section details the experimental procedures for determining the solubility of this compound.

-

This compound (purity >99%)

-

Selected solvents (HPLC grade or equivalent)

-

Phosphate buffer solutions

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV/Vis)

-

UV/Vis Spectrophotometer

-

Volumetric flasks and pipettes

The shake-flask method is a widely used technique to determine the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended particles.[1]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV/Vis spectroscopy.[1][3]

-

Mobile Phase: Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer).

-

Column: Use a reverse-phase C18 column.

-

Detection: Set the UV detector to a wavelength where this compound exhibits maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations and inject them into the HPLC system to generate a calibration curve.

-

Sample Analysis: Inject the diluted samples and determine the concentration from the calibration curve.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the respective solvent.[4]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted samples and determine the concentration using the calibration curve.

Visualizations of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Experimental workflow for the shake-flask solubility determination.

Caption: Workflow for analytical quantification of solubility.

References

Tautomerism in Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in pyrazole derivatives, a critical consideration in medicinal chemistry and drug development. The phenomenon of tautomerism, the interconversion of structural isomers, profoundly influences the physicochemical properties, biological activity, and synthetic accessibility of pyrazole-containing compounds. Understanding and controlling tautomeric equilibria are therefore paramount for the rational design and development of novel therapeutics.

The Core Concept: Tautomeric Forms of Pyrazoles

Pyrazole and its derivatives can exist in different tautomeric forms, primarily through the migration of a proton. The two principal types of tautomerism observed are annular and side-chain tautomerism.

1.1. Annular Tautomerism: This is the most common form of tautomerism in pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For an unsymmetrically substituted pyrazole, this results in two distinct tautomers, often designated as the 1H- and 2H- (or 3- and 5-substituted) forms. The equilibrium between these tautomers is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and concentration.[1][2]

1.2. Side-Chain Tautomerism: When pyrazoles bear substituents with mobile protons, such as hydroxyl, amino, or thiol groups, additional tautomeric forms can arise. For instance, a 5-hydroxypyrazole can exist in equilibrium with its keto-form, a pyrazol-5-one.[3] These different forms can exhibit distinct chemical reactivity and biological activity.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several interconnected factors. A thorough understanding of these influences is crucial for predicting and controlling the predominant tautomeric form.

2.1. Substituent Effects: The electronic properties of substituents on the pyrazole ring play a pivotal role in determining tautomeric preference.

-

Electron-donating groups (EDGs) , such as -NH2, -OH, and alkyl groups, tend to favor the tautomer where the substituent is at the 3-position (the N1-H tautomer).[2][4]

-

Electron-withdrawing groups (EWGs) , such as -NO2, -CN, and -CF3, generally stabilize the tautomer with the substituent at the 5-position (the N2-H tautomer).[2][4]

2.2. Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly shift the tautomeric equilibrium.

-

Nonpolar solvents often favor the less polar tautomer. In some cases, intermolecular hydrogen bonding between pyrazole molecules can lead to self-association into dimers or trimers, influencing the observed tautomeric form.[5]

-

Polar protic solvents , like water and alcohols, can stabilize more polar tautomers through hydrogen bonding. Water molecules can also actively participate in the intermolecular proton transfer, lowering the energy barrier for tautomerization.[6]

-

Polar aprotic solvents , such as DMSO and DMF, can also influence the equilibrium by interacting with the different tautomers to varying extents.

2.3. Temperature and Concentration: While generally having a less pronounced effect than substituents and solvents, temperature can influence the tautomeric equilibrium. In some cases, changes in concentration can affect the degree of self-association, thereby indirectly impacting the observed tautomeric ratio.[1]

Quantitative Analysis of Pyrazole Tautomerism

The quantitative assessment of tautomeric equilibria is essential for structure-activity relationship (SAR) studies and for understanding the behavior of pyrazole derivatives in different environments. This is often expressed in terms of the equilibrium constant (KT) or the difference in Gibbs free energy (ΔG) between the tautomers.

Below is a summary of computational data on the relative energies of different pyrazole tautomers.

| Pyrazole Derivative | Tautomer 1 | Tautomer 2 | Method | ΔE (kJ/mol) | Favored Tautomer | Reference |

| 3(5)-Aminopyrazole | 3-Amino | 5-Amino | DFT (B3LYP)/6-311++G(d,p) | 10.7 | 3-Amino | [2] |

| Unsubstituted Pyrazole | PyA (aromatic) | PyB (non-aromatic) | MP2/6-311++G | ~100 | PyA | [7] |

| Unsubstituted Pyrazole | PyA (aromatic) | PyC (non-aromatic) | MP2/6-311++G | ~80 | PyA | [7] |

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and crystallographic techniques is typically employed to elucidate the tautomeric forms of pyrazole derivatives in solution and in the solid state.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution. By analyzing chemical shifts, coupling constants, and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the predominant tautomer and, in some cases, the equilibrium constant can be determined.

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the pyrazole derivative in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, CD3OD) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to observe the proton signals.

-

Acquire a 1D ¹³C NMR spectrum. The chemical shifts of the C3 and C5 carbons are particularly sensitive to the tautomeric form.[8]

-

If the tautomers are in slow exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer, allowing for direct integration and determination of the equilibrium constant.

-

If the exchange is fast, averaged signals will be observed. In such cases, low-temperature NMR studies can be performed to slow down the interconversion and resolve the individual tautomer signals.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space interactions, which can help in differentiating between tautomers, particularly in rigid systems.

-

-

Data Analysis:

-

Assign all signals to their respective protons and carbons for each tautomer present.

-

For slow exchange regimes, calculate the molar ratio of the tautomers by integrating the corresponding signals in the ¹H NMR spectrum. The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.

-

For fast exchange regimes, the observed chemical shifts are a weighted average of the chemical shifts of the individual tautomers. If the chemical shifts of the "pure" tautomers can be determined (e.g., from model compounds or low-temperature studies), the equilibrium constant can be estimated.

-

4.2. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

Detailed Methodology:

-

Crystal Growth: Grow single crystals of the pyrazole derivative of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles. The positions of hydrogen atoms, particularly the one involved in tautomerism, are crucial and should be carefully located from the difference electron density map or refined with appropriate constraints.

-

-

Analysis: The refined crystal structure will unequivocally show the location of the mobile proton and thus identify the tautomeric form present in the solid state.[9][10]

4.3. Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in a molecule and can be used to distinguish between tautomers. For example, the presence of a C=O stretching vibration can indicate the presence of a pyrazolone tautomer, while an O-H stretching vibration would be characteristic of a hydroxypyrazole tautomer.

Detailed Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a solution in a suitable solvent. For solution-state studies, the choice of solvent is important and should be transparent in the IR region of interest.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Analysis:

-

Identify the characteristic absorption bands for functional groups that differ between the possible tautomers (e.g., N-H, O-H, C=O, C=N stretching vibrations).

-

Compare the experimental spectrum with the calculated vibrational spectra for each possible tautomer (obtained from computational chemistry) to aid in the assignment of the observed bands and the identification of the predominant tautomer.[11][12]

-

Visualizing Workflows and Pathways

5.1. Experimental Workflow for Tautomer Analysis

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of tautomerism in a pyrazole derivative.

5.2. Signaling Pathway Example: Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a pyrazole-containing drug that acts as a Janus kinase (JAK) inhibitor and is used in the treatment of myelofibrosis and other conditions. The pyrazole core is a key structural feature for its binding to the ATP-binding site of JAKs. While the direct role of tautomerism in its mechanism of action is not explicitly detailed in all literature, the ability of the pyrazole ring to exist in different tautomeric forms can influence its hydrogen bonding interactions and overall binding affinity to the target kinase.

The following diagram illustrates the simplified JAK-STAT signaling pathway, which is inhibited by Ruxolitinib.

Conclusion

Tautomerism is an intrinsic and critical feature of pyrazole chemistry with profound implications for drug discovery and development. The ability of pyrazole derivatives to exist as a mixture of interconverting isomers necessitates a thorough characterization of their tautomeric behavior. By employing a combination of advanced spectroscopic, crystallographic, and computational methods, researchers can gain a detailed understanding of the factors governing tautomeric equilibria. This knowledge is indispensable for optimizing the pharmacological profile of pyrazole-based drug candidates and for ensuring the development of safe and effective medicines. The methodologies and principles outlined in this guide provide a robust framework for the comprehensive investigation of tautomerism in this important class of heterocyclic compounds.

References

- 1. Single-Crystal XRD and Structure Determination [atomfair.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. youtube.com [youtube.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PathWhiz [pathbank.org]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. GraphViz Examples and Tutorial [graphs.grevian.org]

- 12. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the biological significance of pyrazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays, quantitative structure-activity relationship data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers engaged in the design and development of novel pyrazole-based therapeutics.

Introduction

Pyrazoles and their derivatives have garnered significant attention in the field of drug discovery due to their broad spectrum of pharmacological activities.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[3] Several pyrazole-containing drugs have received FDA approval and are currently in clinical use, highlighting the therapeutic potential of this heterocyclic motif.[4][5][6] Notable examples include the anti-inflammatory drug Celecoxib, the withdrawn anti-obesity agent Rimonabant, and a range of kinase inhibitors used in cancer therapy.[4][7][8] This guide delves into the core biological activities of pyrazole compounds, providing researchers with the necessary technical information to advance their own drug discovery efforts.

Anticancer Activity of Pyrazole Compounds

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][9] Their mechanisms of action are often multifaceted, targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole compounds are attributed to their ability to inhibit various molecular targets, including:

-

Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives have demonstrated potent inhibitory activity against CDKs, such as CDK2, leading to cell cycle arrest and apoptosis.[4]

-

Tyrosine Kinases (EGFR, VEGFR-2): Pyrazole-based compounds have been designed as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), crucial mediators of tumor growth and angiogenesis.[4]

-

PI3 Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and pyrazole derivatives have been identified as effective PI3K inhibitors.[4]

-

Tubulin Polymerization: Some pyrazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.[10]

-

Bruton's Tyrosine Kinase (BTK): Pyrazolopyrimidine derivatives have been developed as potent BTK inhibitors for the treatment of B-cell malignancies.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Derivative 33 | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 | [4] |

| Derivative 34 | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 | [4] |

| Compound 43 | MCF-7 (Breast) | PI3 Kinase | 0.25 | [4] |

| Compound 53 | HepG2 (Liver) | EGFR, VEGFR-2 | 15.98 | [4] |

| Compound 54 | HepG2 (Liver) | EGFR, VEGFR-2 | 13.85 | [4] |

| Compound 168 | MCF-7 (Breast) | Tubulin | 2.78 | [10] |

| Compound C5 | MCF-7 (Breast) | EGFR | 0.08 | [11] |

| Pyrazole Benzamide Derivatives | HCT-116, MCF-7 | - | 7.74 - 82.49 (HCT-116), 4.98 - 92.62 (MCF-7) | [12] |

Signaling Pathway Visualization

Caption: Key signaling pathways targeted by anticancer pyrazole compounds.

Antimicrobial Activity of Pyrazole Compounds

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[13][14]

Spectrum of Antimicrobial Activity

Pyrazole-containing compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[14][15] Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrazole ring significantly influence the antimicrobial potency and spectrum.[1]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Staphylococcus aureus | 1-8 | [14] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Escherichia coli 1924 | 1 | [14] |

| Thiazolidinone-clubbed pyrazoles | Escherichia coli | 16 | [14] |

| Imidazo-pyridine substituted pyrazole derivatives (18) | Gram-positive and Gram-negative strains | < 1 (MBC) | [14] |

| Triazine-fused pyrazole derivative (32) | Staphylococcus epidermidis | 0.97 | [14] |

| Triazine-fused pyrazole derivative (32) | Enterobacter cloacae | 0.48 | [14] |

| Hydrazone 21a | Antibacterial | 62.5–125 | [16] |

| Hydrazone 21a | Antifungal | 2.9–7.8 | [16] |

| Compound 3 | Escherichia coli | 0.25 | [17] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [17] |

| Compound 2 | Aspergillus niger | 1 | [17] |

Experimental Workflow for Antimicrobial Screening

Caption: A typical experimental workflow for antimicrobial screening of pyrazole compounds.

Anti-inflammatory Activity of Pyrazole Compounds

The discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, firmly established the pyrazole scaffold as a key pharmacophore for the development of anti-inflammatory drugs.[7][18][19]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of COX-2.[7][19] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[18] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[19]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected pyrazole derivatives.

| Compound/Derivative | Assay | Target | Inhibition/IC50 | Reference |

| Compound 132b | COX-2 Inhibition | COX-2 | IC50 = 3.5 nM | [10] |

| Compound 7l | Carrageenan-induced paw edema | - | 93.59% inhibition | [15] |

| Compounds 189(a-d) | COX-2 Inhibition | COX-2 | IC50 = 38.73 - 61.24 nM | [20] |

| Compound 168 | Carrageenan-induced paw edema | - | 89% inhibition | [20] |

COX-2 Inhibition Pathway

Caption: The mechanism of selective COX-2 inhibition by pyrazole derivatives like Celecoxib.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazole compounds.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a series of twofold dilutions of the agent in a liquid nutrient medium.

Procedure:

-

Compound Dilution: Prepare a serial twofold dilution of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Carrageenan-Induced Paw Edema Assay

Principle: This is a widely used model for evaluating the anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces an inflammatory response characterized by edema.

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

-

Carrageenan Injection: After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The pyrazole scaffold has proven to be a highly valuable and versatile core in the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of pyrazole derivatives in addressing a wide range of diseases. Future research in this area should continue to focus on the design and synthesis of novel pyrazole analogues with improved potency, selectivity, and pharmacokinetic profiles. The application of computational modeling and structure-based drug design will be instrumental in identifying new molecular targets and optimizing the therapeutic efficacy of this important class of heterocyclic compounds. The detailed protocols and data presented in this guide are intended to facilitate these efforts and contribute to the advancement of pyrazole-based drug discovery.

References

- 1. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 2. woah.org [woah.org]

- 3. scribd.com [scribd.com]

- 4. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. promega.com [promega.com]

- 7. tandfonline.com [tandfonline.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 10. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 13. microchemlab.com [microchemlab.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

The Diverse Mechanisms of Action of Pyrazole-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have led to the development of a wide array of therapeutic agents with diverse mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms by which pyrazole-based compounds exert their pharmacological effects, with a focus on their roles as enzyme inhibitors and modulators of key signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A prominent mechanism of action for several anti-inflammatory pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. These enzymes are critical for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives

| Compound Class | Specific Compound Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 1,5-Diarylpyrazoles | Celecoxib | COX-2 | 0.04 - 0.8 | >100 | [1][2] |

| Pyrazole-Pyridazine Hybrids | Trimethoxy derivative 5f | COX-2 | 1.50 | 9.56 | [3] |

| Pyrazole-Pyridazine Hybrids | Trimethoxy derivative 6f | COX-2 | 1.15 | 8.31 | [3] |

| Substituted Pyrazoles | Compound 11 | COX-2 | 0.043 | High | [1] |

| Substituted Pyrazoles | Compound 12 | COX-2 | 0.049 | High | [1] |

| Substituted Pyrazoles | Compound 15 | COX-2 | 0.045 | High | [1] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2.

Materials:

-

Human recombinant COX-2 or ram seminal vesicle COX-1

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test pyrazole compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the enzyme (COX-1 or COX-2), and the colorimetric probe (TMPD).

-

Add various concentrations of the test pyrazole compound or the vehicle control to the wells of a microplate.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow: COX Inhibition Assay

Caption: Workflow for in vitro COX inhibition assay.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Numerous pyrazole-based compounds have been developed as potent and selective kinase inhibitors.

Quantitative Data: Kinase Inhibition by Pyrazole Derivatives

| Compound Class | Specific Compound Example | Target Kinase | IC50 / Ki (µM) | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Compound 15 | CDK2 | 0.005 (Ki) | [4] |

| Pyrazole-based | Afuresertib | Akt1 | 0.00008 (Ki) | [5] |

| Pyrazole-based | Prexasertib | CHK1 | <0.001 (IC50) | [5] |

| Substituted Pyrazoles | Compound 11 | EGFR | 0.083 (IC50) | [1] |

| Pyrazole-Indole Hybrids | Compound 7a | CDK-2 | 0.074 | [6] |

| Pyrazole-Indole Hybrids | Compound 7b | CDK-2 | 0.095 | [6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of pyrazole compounds against a specific protein kinase.

Materials:

-

Purified recombinant protein kinase

-

Specific peptide or protein substrate

-

ATP (adenosine triphosphate)

-

Test pyrazole compounds dissolved in DMSO

-

Kinase assay buffer (composition varies depending on the kinase)

-

Detection reagent (e.g., ADP-Glo™, HTRF® reagents, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate reader or scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the substrate, and the kinase enzyme.

-

Add various concentrations of the test pyrazole compound or vehicle control to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. The detection method will depend on the chosen assay format (e.g., luminescence, fluorescence, or radioactivity).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 or Ki value by analyzing the dose-response data.

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

The MAPK signaling pathway is a key cascade involved in cell proliferation, differentiation, and survival. Some pyrazole-based kinase inhibitors target components of this pathway, such as BRAF and MEK.

Caption: Inhibition of the MAPK pathway by a pyrazole-based BRAF inhibitor.

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them attractive targets for anticancer drugs.

Quantitative Data: Topoisomerase Inhibition by Pyrazole Derivatives

| Compound Class | Specific Compound Example | Target | IC50 (µM) | Reference |

| Substituted Pyrazoles | Compound 11 | Topoisomerase I | 0.020 | [1] |

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Purified human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Test pyrazole compounds dissolved in DMSO

-

Topoisomerase I reaction buffer

-

Loading dye

-

Agarose gel

-

DNA staining agent (e.g., ethidium bromide)

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and supercoiled plasmid DNA.

-

Add various concentrations of the test pyrazole compound or vehicle control.

-

Add topoisomerase I to initiate the reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding loading dye containing a protein denaturant (e.g., SDS).

-

Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the amount of relaxed DNA in each lane.

-

Calculate the percentage of inhibition of DNA relaxation for each compound concentration.

-

Determine the IC50 value.

Signaling Pathway: Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Aberrant TGF-β signaling is implicated in various diseases, including cancer and fibrosis. Some pyrazole compounds have been shown to modulate this pathway.

Caption: Modulation of the TGF-β signaling pathway by a pyrazole-based compound.

Conclusion

Pyrazole-based compounds represent a versatile and privileged scaffold in drug discovery, demonstrating a remarkable ability to interact with a wide range of biological targets. Their mechanisms of action are diverse, with prominent examples including the inhibition of key enzymes like COX-2, various protein kinases, and DNA topoisomerases. The continued exploration of structure-activity relationships and the application of detailed experimental and computational approaches will undoubtedly lead to the development of novel pyrazole-containing therapeutics with improved efficacy and safety profiles for a multitude of diseases.

References

- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically successful drugs and a vast library of potent bioactive molecules. This in-depth technical guide provides a comprehensive literature review of pyrazole derivatives, focusing on their synthesis, biological activities, and structure-activity relationships in key therapeutic areas. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways.

I. Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core is a well-established area of organic synthesis, with several classical and modern methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Experimental Protocol: Synthesis of Celecoxib

One of the most prominent examples of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Procedure:

-

Preparation of 4-hydrazinophenylsulfonamide: This intermediate can be prepared from sulfanilamide. A mixture of hydrochloric acid, water, and ice is cooled to -10°C, and sulfanilamide is added. An aqueous solution of sodium nitrite is then added at this temperature. In a separate flask, a solution of sodium hydroxide and sodium metabisulfite is prepared and cooled to 0°C. The first reaction mixture is slowly added to the second at 0°C. The resulting mixture is heated to 80-90°C and stirred for several hours. Finally, hydrochloric acid is added to yield 4-hydrazinophenylsulfonamide hydrochloride.

-

Condensation Reaction: A mixture of 4-hydrazinophenylsulfonamide hydrochloride and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is heated in a suitable solvent, such as a mixture of ethyl acetate and water, at 75-80°C for approximately 5 hours.

-

Isolation and Purification: The reaction mixture is cooled to 0-5°C to precipitate the product. The solid is then filtered, washed with water, and dried to yield crude Celecoxib. Further purification can be achieved by recrystallization from a solvent like toluene.

II. Therapeutic Applications of Pyrazole Derivatives

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them valuable lead compounds in various therapeutic areas. This section will delve into their applications as anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) active agents, providing quantitative data and detailed assay protocols.

A. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Table 1: COX Inhibition Data for Select Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15[1] | 0.04[1] | 375 |

| Rofecoxib | >100 | 0.53 | >188 |

| SC-558 | >100 | 0.0093 | >10752 |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay provides a rapid and sensitive method for screening COX inhibitors.

Materials:

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Human recombinant COX-1 or COX-2 enzyme

-

Arachidonic Acid

-

Celecoxib (as a control inhibitor)

-

Test compounds

-

96-well microplate

Procedure:

-

Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentration with COX Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the test compound, inhibitor control (Celecoxib), or enzyme control (buffer only).

-

Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.

-

Initiation of Reaction: Add the reaction mix to each well, followed by the addition of arachidonic acid solution to initiate the reaction.

-

Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the slope of the linear range of the fluorescence plot. The percent inhibition is calculated by comparing the slope of the sample to the slope of the enzyme control. The IC50 value is then determined from a dose-response curve.

Signaling Pathway: Prostaglandin Biosynthesis

The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the inhibitory action of pyrazole derivatives like Celecoxib.

Caption: Inhibition of COX enzymes by Celecoxib blocks the prostaglandin synthesis pathway.

B. Anticancer Activity

The anticancer potential of pyrazole derivatives is a rapidly expanding field of research. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, by inhibiting key enzymes such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks).

Table 2: Anticancer Activity of Select Pyrazole Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 34 | CDK2 | HCT116 | < 23.7 | Hassan et al.[2] |

| 34 | CDK2 | MCF7 | < 23.7 | Hassan et al.[2] |

| 34 | CDK2 | HepG2 | < 23.7 | Hassan et al.[2] |

| 34 | CDK2 | A549 | < 23.7 | Hassan et al.[2] |

| Celecoxib | - | SKOV3 | 25 | [3] |

| Celecoxib | - | IGROV1 | 44 | [3] |

| Celecoxib | - | Hey | 50 | [3] |

| Celecoxib | - | HNE1 | 32.86 | [1] |

| Celecoxib | - | CNE1-LMP1 | 61.31 | [1] |

Experimental Protocol: CDK2/Cyclin A2 Kinase Assay

This assay measures the activity of the CDK2/Cyclin A2 complex, a key regulator of the cell cycle.

Materials:

-

CDK2/Cyclin A2 enzyme

-

Kinase assay buffer

-

ATP

-

CDK substrate peptide (e.g., a derivative of Histone H1)

-

Kinase-Glo® Max Reagent

-

Test compounds

-

96-well plate

Procedure:

-

Master Mix Preparation: Prepare a master mixture containing kinase assay buffer, ATP, and the CDK substrate peptide.

-

Reaction Setup: Add the master mix to each well of a 96-well plate. Then, add the test inhibitor or control solution.

-

Enzyme Addition: Dilute the CDK2/Cyclin A2 enzyme in kinase assay buffer and add it to the wells to start the reaction. For "blank" wells, add only the buffer.

-

Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 45 minutes).

-

Signal Detection: Add Kinase-Glo® Max Reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.

-

Measurement: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ATP remaining, so a lower signal indicates higher kinase activity.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value from a dose-response curve.

Signaling Pathway: Cell Cycle Regulation by CDK2

The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by pyrazole derivatives.

Caption: Pyrazole-based inhibitors of CDK2 can induce cell cycle arrest.

C. Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole-thiazole hybrids, in particular, have shown promise in this area.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture

-

Test compounds

-

96-well microplate

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10^5 CFU/mL) in MHB.

-

Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

D. Central Nervous System (CNS) Activity

Pyrazole derivatives have also been investigated for their potential in treating neurological disorders. A notable area of research is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE can be a therapeutic strategy for conditions like Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure AChE activity.

Materials:

-

Phosphate buffer (pH 8.0)

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Test compounds

-

96-well plate

Procedure:

-

Reaction Setup: In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution. Incubate for a short period (e.g., 10 minutes) at 25°C.

-

Colorimetric Reaction: Add DTNB to the reaction mixture, followed by the addition of the substrate, ATCI, to start the reaction.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion that can be detected by measuring the absorbance at 412 nm.

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value can then be determined.

III. Conclusion and Future Perspectives